molecular formula C7H15N3O B8485389 1-(2-Amino-ethyl)-5,5-dimethyl-imidazolidin-2-one

1-(2-Amino-ethyl)-5,5-dimethyl-imidazolidin-2-one

Cat. No. B8485389
M. Wt: 157.21 g/mol
InChI Key: SXLBXEIWELNPOV-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

[2-(5,5-Dimethyl-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester (450 mg, 1.75 mmol) was dissolved in DCM (5 mL) and TFA (1 mL) was added. The mixture was allowed to stand for 16 h, concentrated, and purifed by SCX ion exchange chromatography to give the product as a yellow oil (256 mg, 93%).
Name
[2-(5,5-Dimethyl-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]1[C:14]([CH3:16])([CH3:15])[CH2:13][NH:12][C:11]1=[O:17])(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][N:10]1[C:14]([CH3:15])([CH3:16])[CH2:13][NH:12][C:11]1=[O:17]

Inputs

Step One
Name
[2-(5,5-Dimethyl-2-oxo-imidazolidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
450 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN1C(NCC1(C)C)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCCN1C(NCC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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